Topological Polar Surface Area (TPSA): 57% Higher Than the 3-Fluorophenyl Analog, Crossing Key Oral Bioavailability Thresholds
The target compound exhibits a computed TPSA of 85.8 Ų, which is 31.2 Ų higher (+57%) than the 3-fluorophenyl analog (CAS 919063-89-1, TPSA = 54.6 Ų) [1]. Under the Veber rules for oral bioavailability, compounds with TPSA ≤ 140 Ų together with ≤10 rotatable bonds are predicted to have favorable oral absorption; both compounds satisfy this criterion, but the target compound's substantially higher TPSA places it in a different sub-region of physicochemical space and predicts meaningfully different passive permeability and solubility behavior [1][2]. The difference arises from the replacement of a fluorine atom (Van der Waals radius ~1.47 Å, weak H-bond acceptor) with a methoxy group (-OCH₃, contributing both steric bulk and an additional H-bond acceptor), altering the compound's interaction potential with biological membranes and transporters.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 85.8 Ų (PubChem computed, Cactvs 3.4.8.24) |
| Comparator Or Baseline | 2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide (CAS 919063-89-1): TPSA = 54.6 Ų |
| Quantified Difference | +31.2 Ų (+57% higher than comparator); +2 hydrogen bond acceptor atoms (4 vs 3 for comparator when considering effective HBA count in the N-aryl substituent) |
| Conditions | Computed properties: PubChem 2.2 (target) vs ChemDiv catalog data (comparator); both using standardized algorithms |
Why This Matters
TPSA differences of this magnitude are predictive of differential oral absorption, blood–brain barrier penetration, and solubility—a researcher procuring this compound for a CNS-targeted screen would obtain a meaningfully different pharmacokinetic starting point than if using the 3-fluorophenyl analog.
- [1] PubChem Compound Summary CID 16955608: 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide. Computed Properties: TPSA 85.8 Ų, XLogP3 5.6. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/16955608 View Source
- [2] Veber, D.F. et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. DOI: 10.1021/jm020017n. (Rule: TPSA ≤ 140 Ų and rotatable bonds ≤ 10 for favorable oral bioavailability.) View Source
